Wee1 Inhibitor II
Wee1 Inhibitor II
Wee1 Inhibitor II is an ATP-binding site-targeting inhibitor of Wee1.
Brand Name:
Vulcanchem
CAS No.:
622855-50-9
VCID:
VC0547143
InChI:
InChI=1S/C24H19ClN2O3/c1-2-3-10-27-18-9-8-13(28)11-16(18)20-19(27)12-15(14-6-4-5-7-17(14)25)21-22(20)24(30)26-23(21)29/h4-9,11-12,28H,2-3,10H2,1H3,(H,26,29,30)
SMILES:
CCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=CC=CC=C5Cl
Molecular Formula:
C24H19ClN2O3
Molecular Weight:
418.9 g/mol
Wee1 Inhibitor II
CAS No.: 622855-50-9
Cat. No.: VC0547143
Molecular Formula: C24H19ClN2O3
Molecular Weight: 418.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Wee1 Inhibitor II is an ATP-binding site-targeting inhibitor of Wee1. |
|---|---|
| CAS No. | 622855-50-9 |
| Molecular Formula | C24H19ClN2O3 |
| Molecular Weight | 418.9 g/mol |
| IUPAC Name | 6-butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-dione |
| Standard InChI | InChI=1S/C24H19ClN2O3/c1-2-3-10-27-18-9-8-13(28)11-16(18)20-19(27)12-15(14-6-4-5-7-17(14)25)21-22(20)24(30)26-23(21)29/h4-9,11-12,28H,2-3,10H2,1H3,(H,26,29,30) |
| Standard InChI Key | HLSZACLAFZWCCS-UHFFFAOYSA-N |
| SMILES | CCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=CC=CC=C5Cl |
| Canonical SMILES | CCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=CC=CC=C5Cl |
| Appearance | Solid powder |
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